molecular formula C8H9FN2 B12998703 2-(Azetidin-3-yl)-4-fluoropyridine

2-(Azetidin-3-yl)-4-fluoropyridine

Cat. No.: B12998703
M. Wt: 152.17 g/mol
InChI Key: WCWGMYXPHGFKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-4-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4-fluoropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is versatile and allows for the construction of various highly functional organic compounds.

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize green chemistry principles to minimize environmental impact and improve overall yield. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been reported to be effective in synthesizing 3-pyrrole-substituted 2-azetidinones .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-yl)-4-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role in developing new drugs.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-fluoropyridine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-4-fluoropyridine is unique due to its combination of the azetidine ring and fluoropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

WCWGMYXPHGFKLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.